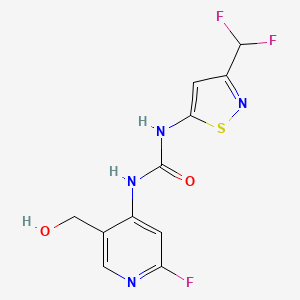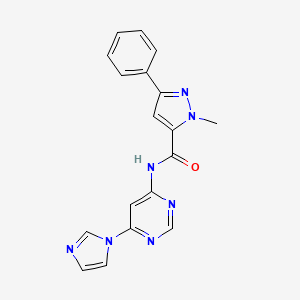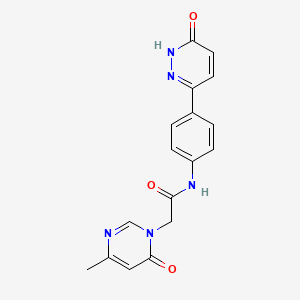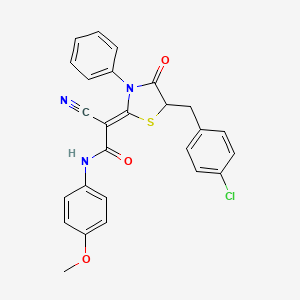
BRM/BRG1 ATP Inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRM/BRG1 ATP Inhibitor-1 is an allosteric dual inhibitor of brahma homolog (BRM)/SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily A member 2 (SMARCA2) and brahma related gene 1 (BRG1)/SMARCA4 ATPase activity . It has been observed to have broad SWI/SNF dependencies in Acute Myeloid Leukemia (AML) .
Wissenschaftliche Forschungsanwendungen
1. Cancer Therapy Target
Research has indicated that cancer cells with a loss of the SWI/SNF complex subunit BRG1 are dependent on the remaining ATPase, BRM, making BRM an attractive target for cancer therapy. Studies have shown that near complete depletion of BRM is necessary to robustly inhibit the growth of BRG1-mutant lung cancer cells both in vitro and in vivo. This finding is critical for developing appropriate therapeutic strategies targeting BRM in the context of BRG1-mutant cancers (Rago et al., 2019).
2. Chromatin Remodeling and Cancer
BRM and BRG1, as ATPase subunits of human SWI/SNF chromatin remodeling complexes, are key in either suppressing or driving cancer. The inhibiting of both BRG1 and BRM is emerging as an effective therapeutic strategy in diverse cancers. The structure of the BRK domain in these proteins suggests a potential role in protein–protein interactions, which may be crucial in cancer therapy (Allen, Bycroft, & Zinzalla, 2020).
3. Impact on Cancer Development and Progression
BRM, as a core ATPase subunit of the SWI/SNF chromatin-remodeling complex, plays various roles in cancer. Its function can vary depending on cancer type and stage, potentially acting as either a tumor suppressor or a factor in disease progression. The existence of alternative splicing forms of the SMARCA2 gene, leading to different functional forms of BRM, suggests a complex mode of action of BRM-containing SWI/SNF complexes in cancer development and progression (Jancewicz et al., 2019).
4. Implications in Immunological Responses
Studies have shown that BAF chromatin remodeling complex activities are implicated in many immunologic responses. The combination of BRM/BRG1 ATPase inhibitors with anti-PD-1 antibody provided synergistic efficacy and survival benefits in various mouse tumor models. This indicates the potential of BRM/BRG1 inhibitors in enhancing immunological responses against tumors (Ichikawa et al., 2022).
5. Role in Chromatin Accessibility and Gene Expression
The inhibition of BRM/BRG1 ATPases induces specific changes in chromatin accessibility and gene expression, pointing towards a significant role in the regulation of transcriptional processes. This modulation of gene expression and chromatin state is crucial in understanding the therapeutic potential of BRM/BRG1 ATPase inhibition in various disease contexts, including cancer (Wanior et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
BRM/BRG1 ATP Inhibitor-1 is currently under clinical investigation for the treatment of metastatic uveal melanoma and advanced hematological malignancies . It has shown notable efficacy when co-treated with FHD-286, a Dual BRG1/BRM ATP-Ase Inhibitor, and Menin or BET Inhibitor, Decitabine or Venetoclax Against AML with MLL-r or Mutant NPM1 .
Eigenschaften
IUPAC Name |
1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYCAIAVJIFWPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BRM/BRG1 ATP Inhibitor-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)
![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)
![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)

